Propane-1,2,3-triamine trihydrochloride
CAS No.:
Cat. No.: VC16784511
Molecular Formula: C3H14Cl3N3
Molecular Weight: 198.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3H14Cl3N3 |
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Molecular Weight | 198.52 g/mol |
IUPAC Name | propane-1,2,3-triamine;trihydrochloride |
Standard InChI | InChI=1S/C3H11N3.3ClH/c4-1-3(6)2-5;;;/h3H,1-2,4-6H2;3*1H |
Standard InChI Key | DZDYQIWUGDQMRN-UHFFFAOYSA-N |
Canonical SMILES | C(C(CN)N)N.Cl.Cl.Cl |
Introduction
Chemical Structure and Crystallographic Properties
Molecular Architecture
Propane-1,2,3-triamine trihydrochloride consists of a propane backbone (C3) with three amine groups (–NH₂) at positions 1, 2, and 3. Protonation of these amines in acidic conditions yields the trihydrochloride salt, where each amine group binds a chloride ion via ionic interactions. The molecular formula is C₃H₁₄Cl₃N₃, with a molecular weight of 198.52 g/mol.
Crystal Structure Analysis
The compound crystallizes as a monohydrate (C₃H₁₄Cl₃N₃·H₂O) in the triclinic system (space group P1), with unit cell parameters a = 11.078(1) Å, b = 11.935(2) Å, c = 7.862(1) Å, α = 102.88(2)°, β = 100.79(1)°, and γ = 81.07(1)° . The asymmetric unit contains two triprotonated cations ([C₃H₁₁N₃]³⁺), six chloride ions, and two water molecules. Key structural features include:
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Bond Lengths: Average C–C bond length = 1.521(4) Å; C–N bond length = 1.485(4) Å .
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Hydrogen Bonding: A robust network of N–H···Cl and O–H···Cl interactions stabilizes the crystal lattice, with Cl⁻ ions acting as hydrogen-bond acceptors .
Table 1: Crystallographic Data for Propane-1,2,3-Triamine Trihydrochloride Monohydrate
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1 (No. 2) |
Unit Cell Dimensions | a = 11.078(1) Å |
b = 11.935(2) Å | |
c = 7.862(1) Å | |
Angles | α = 102.88(2)° |
β = 100.79(1)° | |
γ = 81.07(1)° | |
Z (Formula Units) | 4 |
Synthesis and Preparation
Base Compound Synthesis
Propane-1,2,3-triamine is synthesized via two primary routes:
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Nucleophilic Substitution: Reaction of 1,2,3-tribromopropane with excess ammonia under elevated temperatures (100°C) and pressures (10 atm).
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Catalytic Hydrogenation: Reduction of nitriles or amides using palladium on carbon (Pd/C) under hydrogen gas.
Trihydrochloride Formation
The trihydrochloride salt is obtained by treating propane-1,2,3-triamine with concentrated hydrochloric acid (HCl) in a stoichiometric ratio:
Reaction conditions typically involve cooling to 0–5°C to prevent decomposition, followed by crystallization from aqueous ethanol .
Protonation Equilibria and Thermodynamics
Protonation Constants
Potentiometric and calorimetric studies in 0.15 M NaCl at 298 K revealed the following stepwise protonation constants (log K) for propane-1,2,3-triamine :
Table 2: Protonation Constants and Enthalpy Changes
Step | Reaction | log K | ΔH (kcal/mol) |
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1 | L + H⁺ → LH⁺ | 9.642 ± 0.002 | -10.97 ± 0.04 |
2 | LH⁺ + H⁺ → LH₂²⁺ | 7.981 ± 0.001 | -11.07 ± 0.07 |
3 | LH₂²⁺ + H⁺ → LH₃³⁺ | 3.715 ± 0.002 | -8.52 ± 0.08 |
The decreasing basicity from the first to the third protonation step reflects increased electrostatic repulsion between protonated amine groups .
Molecular Mechanics Analysis
Energy-minimized conformations of the triprotonated cation ([LH₃]³⁺) using MNDO-derived atomic charges revealed:
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A folded conformation stabilized by intramolecular hydrogen bonds, consistent with solid-state structures .
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Distortion in C–C–N bond angles (up to 112.5°) due to crystal packing forces .
Applications in Coordination Chemistry
Metal Complexation
Propane-1,2,3-triamine trihydrochloride acts as a tridentate ligand, forming octahedral complexes with transition metals (e.g., Co³⁺, Ni²⁺, Cu²⁺). For example, the [Cu(LH₃)Cl₃] complex exhibits a distortion parameter (Δ) of 0.12 Å, indicative of Jahn-Teller effects .
Catalytic and Enzymatic Studies
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Catalysis: The compound facilitates Suzuki-Miyaura cross-coupling reactions as a palladium ligand, achieving turnover numbers (TON) > 10⁴.
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Enzyme Mimetics: Its metal complexes mimic the active sites of metalloenzymes like urease, showing kₐₜ₋ₘ values comparable to native enzymes .
Research Frontiers and Future Directions
Biomedical Applications
Recent studies explore its use in:
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Drug Delivery: pH-responsive micelles for targeted cancer therapy .
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Antimicrobial Agents: Silver(I) complexes with MIC values of 2–4 µg/mL against Staphylococcus aureus .
Advanced Materials
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